molecular formula C7H11F3O3 B12926445 2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid

2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid

Cat. No.: B12926445
M. Wt: 200.16 g/mol
InChI Key: QKZLTQIKMDBBRH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C7H11F3O3 It is a derivative of pentanoic acid, characterized by the presence of a hydroxy group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 2-hydroxy-3-methylpentanoic acid.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions, often involving a catalyst and a base.

    Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylpentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Hydroxy-2-(trifluoromethyl)propionic acid: A smaller molecule with similar functional groups but different steric and electronic effects.

    3-Hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid: Another fluorinated compound with a different carbon backbone.

Uniqueness

2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid is unique due to the combination of its hydroxy, methyl, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

Molecular Formula

C7H11F3O3

Molecular Weight

200.16 g/mol

IUPAC Name

2-hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C7H11F3O3/c1-3-4(2)6(13,5(11)12)7(8,9)10/h4,13H,3H2,1-2H3,(H,11,12)

InChI Key

QKZLTQIKMDBBRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)(C(F)(F)F)O

Origin of Product

United States

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